molecular formula C22H22FN3O2 B6575748 2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide CAS No. 1105207-65-5

2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

Cat. No.: B6575748
CAS No.: 1105207-65-5
M. Wt: 379.4 g/mol
InChI Key: CGGQQUWFXAPUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a synthetic small molecule featuring a quinazolinone core scaffold, a structure recognized for its diverse bioactivity and significance in medicinal chemistry research . The compound's molecular architecture includes a 4-oxo-3,4-dihydroquinazolinone unit substituted at the 3-position with a 4-fluorophenyl ring and at the 6-position with the 2-cyclopentylacetamide group that defines this specific molecule. This core quinazolinone structure is shared with other compounds investigated for their potential as kinase inhibitors and HDAC6 inhibitors , suggesting its utility as a valuable building block in drug discovery and chemical biology. The presence of the fluorophenyl moiety is a common strategy in ligand design to modulate properties like binding affinity, metabolic stability, and cellular permeability. This product is intended for research purposes such as screening assays, target identification, and structure-activity relationship (SAR) studies to explore its specific biochemical and pharmacological properties. This chemical is sold for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-14-24-20-11-8-17(25-21(27)12-15-4-2-3-5-15)13-19(20)22(28)26(14)18-9-6-16(23)7-10-18/h6-11,13,15H,2-5,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGQQUWFXAPUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CC3CCCC3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclopentyl-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a synthetic organic molecule belonging to the quinazolinone class, which has garnered interest due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Quinazolinone Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
  • Introduction of the Phenyl Group : This can be accomplished via a Suzuki-Miyaura coupling reaction.
  • Final Acylation : The quinazolinone derivative is acylated with cyclopentyl acetic acid or its derivatives.

These steps yield the target compound with a structure conducive to various biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by regulating the production of prostaglandins .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anti-inflammatory Activity : By inhibiting COX enzymes, it reduces inflammation and associated pain.
  • Analgesic Properties : The reduction in prostaglandin synthesis correlates with pain relief.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens .

Data Table of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AnalgesicProstaglandin reduction
AntimicrobialPathogen inhibition

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of quinazolinone derivatives similar to this compound. It was found that certain derivatives exhibited significant cytotoxicity against non-small cell lung cancer and CNS cancer cell lines. For instance, one derivative showed a log GI(50) value of -6.01 against HOP-92 cells .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial activities of related quinazolinone compounds. The synthesized compounds demonstrated effective inhibition against various bacterial strains, suggesting that modifications in the quinazolinone structure could enhance antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Core Scaffold Variations
  • Target Compound: Quinazolinone core with 4-fluorophenyl (C6H4F) and cyclopentyl-acetamide groups.
  • Analog 1 (AJ5d) : Contains a thioether linkage (-S-) and a tetrahydroquinazolin ring substituted with 4-chlorophenyl .
  • Analog 2 (13a–e): Cyanoacetamide derivatives with sulfamoylphenyl and arylhydrazono groups (e.g., 4-methylphenyl, 4-methoxyaniline) .
  • Analog 3 (CAS 1010892-69-9): Propan-2-yl ester linked to a benzodioxol-substituted quinazolinone .
Functional Group Comparisons
Compound Core Structure Key Substituents Functional Groups
Target Compound Quinazolinone 4-Fluorophenyl, cyclopentyl Acetamide
AJ5d Tetrahydroquinazolin 4-Chlorophenyl, thioether Thioacetamide
13a–e Cyanoacetamide Sulfamoylphenyl, arylhydrazono Cyano, carbonyl
CAS 1010892-69-9 Quinazolinone Benzodioxol, propan-2-yl ester Ester

Spectroscopic and Analytical Data

Infrared Spectroscopy (IR)
  • Target Compound: Expected C=O stretch near 1660–1680 cm⁻¹ (quinazolinone and acetamide).
  • 13a–e: Show C≡N stretches at ~2212–2214 cm⁻¹ and C=O at ~1662–1664 cm⁻¹, consistent with cyanoacetamide derivatives .
Nuclear Magnetic Resonance (NMR)
  • 13a : δ 2.30 (CH3), 7.20–7.92 (aromatic protons), and D2O-exchangeable NH signals at δ 10.13 and 11.93 .
  • Analog 3 (CAS 1010892-69-9) : Likely exhibits signals for the benzodioxol group (δ ~6.8–7.2) and ester protons (δ ~1.2–1.4 for isopropyl) .

Crystallographic and Structural Insights

  • Analog 4 () : A fluorophenyl-substituted imidazothiazole-acetamide derivative crystallized and analyzed via SHELX software. Key features include planar aromatic rings and hydrogen-bonding interactions involving the acetamide group .

Q & A

Basic Research Question

  • X-ray crystallography : Resolve the 3D structure using single-crystal diffraction (e.g., monoclinic system with space group Cc, similar to structurally related compounds) .
  • NMR spectroscopy : Assign peaks using 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions and stereochemistry .
  • HPLC : Monitor purity with a C18 column (UV detection at 254 nm, acetonitrile/water mobile phase) .
  • Mass spectrometry : Validate molecular weight via HRMS (e.g., ESI-TOF) .

What in vitro assays are appropriate for evaluating the biological activity of this compound?

Basic Research Question

  • Enzyme inhibition assays : Test kinase or protease inhibition using fluorescence-based assays (e.g., FRET for caspase-3/7 activity) .
  • Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Receptor binding studies : Perform competitive binding assays (e.g., radioligand displacement for GPCRs) .

How to design experiments to address contradictions in reported biological activities of similar compounds?

Advanced Research Question
Contradictions may arise from variations in assay conditions or compound stability. Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., pH, serum concentration) .
  • Metabolic stability testing : Use liver microsomes to assess if degradation products interfere with activity .
  • Structural analogs : Compare SAR by synthesizing derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate pharmacophoric groups .

What computational methods predict the binding affinity and interactions of this compound with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., EGFR kinase domain) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR modeling : Train models on fluorophenyl-containing analogs to predict bioactivity and ADMET properties .

What strategies can optimize the pharmacokinetic properties of this compound?

Advanced Research Question

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., sulfonate) to improve solubility, balancing halogen-enhanced logP .
  • Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability and target tissue accumulation .

How can researchers resolve discrepancies in crystallographic data between synthesized batches?

Advanced Research Question

  • Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms .
  • Thermal analysis : Perform DSC/TGA to detect amorphous content or hydrate formation .
  • Synchrotron XRD : High-resolution data collection (λ = 0.7 Å) resolves subtle structural variations .

What mechanistic studies elucidate the role of the fluorophenyl group in biological activity?

Advanced Research Question

  • Isotopic labeling : Synthesize 18F^{18}F-labeled analogs for PET imaging to track target engagement in vivo .
  • Electrostatic potential mapping : Compare fluorophenyl vs. chlorophenyl analogs to assess halogen bonding contributions .
  • Knockout cell lines : Use CRISPR-edited cells lacking specific receptors to validate target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.